molecular formula C16H12ClN3O2S2 B1309198 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile

3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile

Cat. No.: B1309198
M. Wt: 377.9 g/mol
InChI Key: OOXUOGPUMKTUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is a complex organic compound featuring a thiazole ring, an indole moiety, and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is unique due to its combination of a thiazole ring, indole moiety, and propenenitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClN3O2S2

Molecular Weight

377.9 g/mol

IUPAC Name

3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile

InChI

InChI=1S/C16H12ClN3O2S2/c1-24(21,22)13(7-18)6-11-9-20(10-12-8-19-16(17)23-12)15-5-3-2-4-14(11)15/h2-6,8-9H,10H2,1H3

InChI Key

OOXUOGPUMKTUME-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)C#N

Origin of Product

United States

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